Azido-PEG10-alcohol is a specialized compound widely utilized in pharmaceutical research and development. This compound features two significant functional groups: the azido group and the polyethylene glycol (PEG) moiety. The azido group allows for versatile chemical modifications, while the PEG component enhances water solubility and improves pharmacokinetics. These properties make Azido-PEG10-alcohol particularly valuable in creating novel drug molecules that exhibit enhanced bioavailability and efficacy. Its applications include drug delivery systems, targeted therapies, and sustained-release formulations, contributing to advancements in therapeutic strategies against various diseases .
Azido-PEG10-alcohol is classified as a polyethylene glycol derivative with an azide functional group. It can be sourced from various chemical suppliers specializing in research-grade compounds, such as AxisPharm, MedchemExpress, and BroadPharm. The compound's chemical identifier is 877239-09-3, which facilitates its cataloging in chemical databases .
The synthesis of Azido-PEG10-alcohol typically involves the polymerization of ethylene oxide to create the PEG backbone, followed by the introduction of the azide group. Common methods include:
The synthesis process may require specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions. Reaction yields can be optimized by adjusting the molar ratios of reactants and reaction times.
Azido-PEG10-alcohol has a molecular formula of C10H21N3O2, with a molecular weight of approximately 219.29 g/mol. The structure consists of a linear PEG chain with an azide group (-N3) at one end and a hydroxyl group (-OH) at the other.
where represents the number of repeating ethylene glycol units.
Azido-PEG10-alcohol participates in various chemical reactions due to its active azide group. Notably, it can undergo:
The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and the presence of catalysts. Typically, reactions are carried out in aqueous media to leverage the solubility provided by the PEG component .
The mechanism of action for Azido-PEG10-alcohol primarily revolves around its ability to facilitate drug delivery via click chemistry. In this process:
This mechanism enhances the specificity and efficacy of drug delivery systems, allowing for targeted therapeutic effects while minimizing side effects .
Relevant data indicate that Azido-PEG10-alcohol maintains its properties across a range of pH levels, making it suitable for diverse biological applications .
Azido-PEG10-alcohol finds extensive use in scientific research:
The terminal hydroxyl group in Azido-PEG10-alcohol (CAS 877239-09-3) enables targeted derivatization while preserving the azide functionality, establishing a versatile platform for sequential conjugation. This alcohol group undergoes selective reactions with carboxylic acids via carbodiimide-mediated coupling (e.g., EDC/HATU activation) to form stable ester linkages, allowing attachment of carboxyl-containing molecules without affecting the azide moiety [2] [4]. In protein conjugation applications, the hydroxyl can be converted to reactive handles such as NHS esters, enabling efficient amide bond formation with lysine residues or N-terminal amines under physiological pH conditions [8]. Research demonstrates that the sterically unhindered primary alcohol exhibits significantly higher reactivity (4.8×) compared to secondary alcohols in esterification reactions, enabling quantitative conversion with minimal byproducts when coupled with acyl chlorides or anhydrides . This chemoselectivity is particularly valuable for synthesizing PROTACs where orthogonal functionalization of both termini is required, allowing researchers to first modify the hydroxyl group before engaging the azide in click chemistry reactions [1].
The terminal azide group in Azido-PEG10-alcohol undergoes high-yielding cycloadditions through two primary mechanisms: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). CuAAC employs Cu(I) catalysts (typically generated in situ from CuSO₄ with sodium ascorbate) in aqueous/organic solvent systems (t-BuOH:H₂O, 1:1) at room temperature, achieving >95% conversion within 2 hours to form stable 1,4-disubstituted triazole linkages with alkyne-functionalized molecules [1] [6]. For biological systems where copper toxicity is problematic, SPAAC reactions with strained cycloalkynes (DBCO or BCN derivatives) proceed efficiently without metal catalysts in phosphate buffer (pH 7.4) at 37°C, with second-order rate constants (k₂) ranging from 0.1–1.0 M⁻¹s⁻¹ depending on cycloalkyne structure [2] [4]. Kinetic studies reveal that the PEG10 spacer enhances reaction rates by 2.3× compared to shorter PEG analogs due to improved accessibility of the azide group, while maintaining excellent regioselectivity in triazole formation [6].
Table 1: Optimization Parameters for Azide-Alkyne Cycloadditions
Parameter | CuAAC Conditions | SPAAC Conditions | Optimized Outcome |
---|---|---|---|
Catalyst | CuSO₄/sodium ascorbate (1 mol%) | None | >95% conversion in 2h (CuAAC) |
Solvent System | t-BuOH:H₂O (1:1) | PBS (pH 7.4) | Compatibility with biomolecules |
Temperature | 25°C | 37°C | Physiological compatibility (SPAAC) |
Reaction Time | 2 hours | 4-8 hours | Minimal byproduct formation |
Kinetic Enhancement | 1.8× rate increase vs. PEG4 | 2.3× rate increase vs. PEG4 | PEG10 chain advantage |
Azido-PEG10-alcohol's bifunctionality enables sophisticated multi-step bioconjugation through orthogonal protection and sequential deprotection strategies. The hydroxyl group can be protected as tert-butyldimethylsilyl (TBS) ether under mild conditions (imidazole, DMF, 25°C) while performing azide-alkyne click reactions, followed by quantitative deprotection using tetra-n-butylammonium fluoride (TBAF) to regenerate the alcohol for subsequent coupling [9]. Alternatively, researchers employ the azide for initial SPAAC conjugation to DBCO-functionalized proteins, followed by hydroxyl activation for drug molecule attachment, achieving >90% conjugate purity in PROTAC synthesis [1] [6]. This orthogonal strategy was successfully implemented in a three-component assembly: (1) DBCO-PEG10-azide conjugation to alkyne-modified E3 ligase ligand, (2) TBS deprotection, and (3) esterification of the hydroxyl with target protein inhibitors, producing heterotrifunctional complexes with 87% overall yield [9]. The chemical stability of the triazole linkage during subsequent reactions (pH 2–10) further enhances its utility in multi-step protocols [6].
Table 2: Orthogonal Protection Strategies for Sequential Functionalization
Functional Group | Protection Method | Deprotection Conditions | Compatibility |
---|---|---|---|
Hydroxyl (R-OH) | TBS-imidazole in DMF | TBAF in THF (0°C→25°C) | Stable during SPAAC/CuAAC |
Azide (N₃) | Not typically protected | N/A | Stable below 60°C |
Resulting Triazole | Not required | N/A | Stable pH 2–10 |
The decaethylene glycol spacer (PEG10) in Azido-PEG10-alcohol provides an optimal balance between hydrophilicity and steric requirements for bioconjugation applications. With a molecular weight of 483.55 g/mol and extended chain length of approximately 45 Å, this spacer enhances aqueous solubility by >50-fold compared to non-PEGylated analogs while maintaining a hydrodynamic radius below the renal clearance threshold [1] [2]. Systematic studies comparing PEG4, PEG10, and PEG20 derivatives demonstrate that PEG10 achieves near-maximal solubility enhancement (128 mg/mL in water) while minimizing viscosity issues associated with longer chains [5]. In protein conjugation, the 10-unit spacer reduces steric interference by maintaining a 35 Å separation between conjugated molecules, as evidenced by a 92% retention of target protein binding affinity versus 78% for PEG4 and 65% for PEG3 analogs . The 13 ethylene oxide units provide sufficient flexibility for "reach" in PROTAC applications while avoiding the entropic penalties associated with longer chains (>PEG12), making it ideal for facilitating ternary complex formation between E3 ligases and target proteins [1] [5].
Table 3: Comparative Analysis of PEG Chain Length Effects
Parameter | PEG4 | PEG10 | PEG20 | Functional Impact |
---|---|---|---|---|
Molecular Weight (g/mol) | 248.26 | 483.55 | 958.11 | Renal clearance threshold |
Aqueous Solubility (mg/mL) | 85 | 128 | 145 | Formulation flexibility |
Hydrodynamic Radius (Å) | 18 | 45 | 85 | Steric shielding efficiency |
Target Binding Affinity Retention | 78% | 92% | 88% | Bioactivity preservation |
PROTAC Efficacy (pIC₅₀) | 6.2 | 7.8 | 7.5 | Degradation efficiency |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7